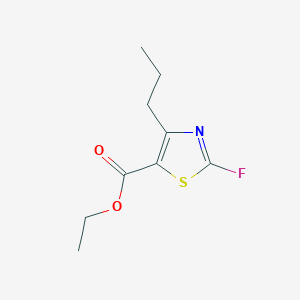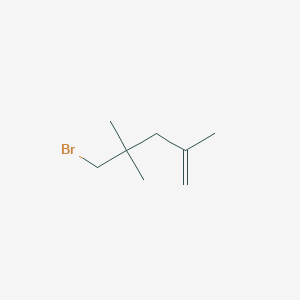
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is a chemical compound with the molecular formula C11H16ClF11N2O2S and a molecular weight of 484.75 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and a sulphonyl group attached to a highly fluorinated alkyl chain. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride typically involves the reaction of a quaternary ammonium compound with a sulphonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a quaternary ammonium compound and a sulphonyl chloride derivative.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The temperature is maintained at a specific range, usually between 0°C to 25°C, to control the reaction rate.
Product Isolation: After the reaction is complete, the product is isolated through filtration or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The industrial production methods also emphasize safety and environmental considerations, ensuring that the process is efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while hydrolysis can produce sulphonyl derivatives and other related compounds .
Aplicaciones Científicas De Investigación
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate the interactions between quaternary ammonium compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can interact with negatively charged molecules, while the fluorinated alkyl chain provides hydrophobic interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-3-(((pentafluoropropyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((heptafluorobutyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium chloride
Uniqueness
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic interactions and increased stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific interaction properties .
Propiedades
Número CAS |
68957-55-1 |
|---|---|
Fórmula molecular |
C11H16F11N2O2S.Cl C11H16ClF11N2O2S |
Peso molecular |
484.76 g/mol |
Nombre IUPAC |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C11H16F11N2O2S.ClH/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RHGJXQKTIMJLCF-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
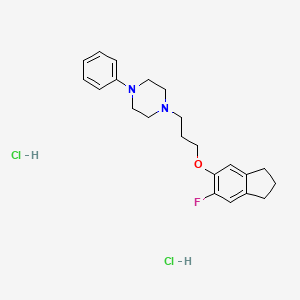

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
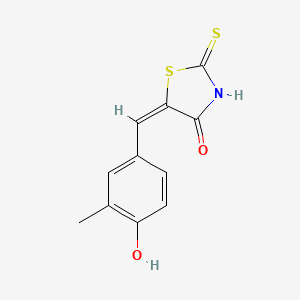
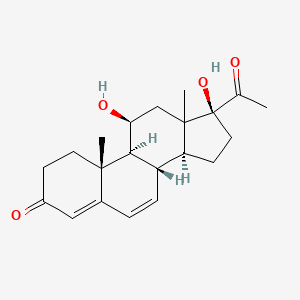
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)


